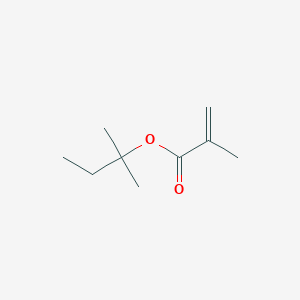

2-methylbutan-2-yl 2-methylprop-2-enoate

Description

Properties

IUPAC Name |

2-methylbutan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-9(4,5)11-8(10)7(2)3/h2,6H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAXSFQUZITJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC(=O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbutan-2-yl 2-methylprop-2-enoate typically involves the esterification reaction between 2-methylbutan-2-ol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of 2-methylbutan-2-yl 2-methylprop-2-enoate is carried out in large-scale reactors. The process involves the continuous feeding of 2-methylbutan-2-ol and 2-methylprop-2-enoic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

2-methylbutan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.

Transesterification: It can react with other alcohols to form different esters.

Polymerization: The compound can undergo polymerization reactions to form polymers with various properties.

Common Reagents and Conditions

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile are used to start the polymerization process.

Major Products Formed

Hydrolysis: 2-methylbutan-2-ol and 2-methylprop-2-enoic acid.

Transesterification: Various esters depending on the alcohol used.

Polymerization: Polymers with different molecular weights and properties.

Scientific Research Applications

2-methylbutan-2-yl 2-methylprop-2-enoate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.

Materials Science: The compound is used in the development of advanced materials with unique characteristics.

Biological Studies: It is used as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Industrial Applications: The ester is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-methylbutan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In polymerization reactions, the compound undergoes radical or ionic polymerization to form long-chain polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methacrylate esters vary in their ester substituents, which dictate physical properties, polymerization behavior, and applications. Below is a comparative analysis of 2-methylbutan-2-yl 2-methylprop-2-enoate with structurally related methacrylates:

Table 1: Structural and Functional Comparison of Methacrylate Esters

Key Comparative Insights:

Branching Effects :

- The 2-methylbutan-2-yl group in the target compound introduces significant steric hindrance compared to linear esters (e.g., n-butyl). This reduces polymerization rates but increases thermal stability in resulting polymers .

- Compared to isobutyl methacrylate (2-methylpropyl), the tert-pentyl group provides greater hydrophobicity, making it suitable for water-resistant coatings .

Functional Group Influence: Hydroxyl-containing esters (e.g., 2-hydroxyethyl methacrylate) exhibit hydrophilic behavior, enabling applications in hydrogels and medical devices, whereas the target compound’s nonpolar ester limits water solubility .

Molecular Weight and Applications :

- Methyl methacrylate (low MW, 100 g/mol) polymerizes rapidly into rigid plastics (PMMA), while bulkier esters like 2-methylpentan-2-yl methacrylate yield softer, more flexible materials due to reduced chain packing .

Thermal and Mechanical Properties: Branched esters generally lower glass transition temperatures (Tg) in polymers. For example, polymers derived from 2-methylbutan-2-yl 2-methylprop-2-enoate may exhibit lower Tg compared to linear analogs like butyl methacrylate .

Q & A

Q. What are the optimal synthetic routes for 2-methylbutan-2-yl 2-methylprop-2-enoate, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis of 2-methylbutan-2-yl 2-methylprop-2-enoate can be achieved via esterification reactions between 2-methylprop-2-enoic acid and 2-methylbutan-2-ol. Key factors include:

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods can improve esterification yields.

- Temperature Control : Reactions typically proceed at 40–60°C to balance reaction rate and side-product formation .

- Purity Monitoring : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify unreacted starting materials and byproducts. Reaction efficiency can be calculated using molar conversion rates and isolated yields .

Q. What spectroscopic techniques are most effective for characterizing the ester functionality in 2-methylbutan-2-yl 2-methylprop-2-enoate?

- Methodological Answer :

- NMR Spectroscopy : H NMR can identify ester carbonyl protons (δ 4.0–4.5 ppm) and confirm the tert-butyl group (δ 1.2–1.4 ppm). C NMR resolves the carbonyl carbon (δ 165–175 ppm) .

- FT-IR Spectroscopy : The ester carbonyl stretch (C=O) appears at 1720–1740 cm, while C-O-C vibrations occur at 1150–1250 cm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 185.15) and fragmentation patterns .

Q. What safety protocols are recommended when handling 2-methylbutan-2-yl 2-methylprop-2-enoate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .

- Waste Management : Segregate waste in labeled containers for halogenated organics and dispose via certified hazardous waste services .

- Spill Response : Neutralize small spills with inert adsorbents (e.g., vermiculite); evacuate and ventilate for large spills .

Advanced Research Questions

Q. How does the steric environment of the tert-butyl group in 2-methylbutan-2-yl 2-methylprop-2-enoate influence its reactivity in radical polymerization processes?

- Methodological Answer :

- Steric Hindrance Analysis : The tert-butyl group reduces accessibility to the methacrylate double bond, slowing propagation rates in radical polymerization. Use density functional theory (DFT) to model steric effects on transition states .

- Kinetic Studies : Monitor polymerization rates via dilatometry or real-time FT-IR. Compare with less hindered analogs (e.g., methyl methacrylate) to isolate steric contributions .

Q. What analytical strategies resolve contradictions in reported kinetic parameters for hydrolysis reactions of 2-methylbutan-2-yl 2-methylprop-2-enoate derivatives?

- Methodological Answer :

- Experimental Replication : Standardize reaction conditions (pH, temperature, solvent polarity) across studies to isolate variable impacts .

- Statistical Meta-Analysis : Apply multivariate regression to published kinetic data (e.g., activation energies, rate constants) to identify outliers or systematic biases .

- Isotope Labeling : Use O-labeled water in hydrolysis experiments to track ester cleavage pathways via mass spectrometry .

Q. How can computational chemistry predict the copolymerization behavior of 2-methylbutan-2-yl 2-methylprop-2-enoate with acrylate monomers?

- Methodological Answer :

- Monomer Reactivity Ratios : Calculate and values using the Mayo-Lewis equation, informed by quantum mechanical calculations of electron density and frontier molecular orbitals .

- Molecular Dynamics (MD) Simulations : Model copolymer chain growth to predict sequence distributions and glass transition temperatures () .

- Validation : Compare predicted values with differential scanning calorimetry (DSC) results for synthesized copolymers .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.